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4-Bromo-1,2,5-thiadiazole-3-carboxylic acid

Catalog No.
S13636480
CAS No.
M.F
C3HBrN2O2S
M. Wt
209.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2,5-thiadiazole-3-carboxylic acid

Product Name

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid

IUPAC Name

4-bromo-1,2,5-thiadiazole-3-carboxylic acid

Molecular Formula

C3HBrN2O2S

Molecular Weight

209.02 g/mol

InChI

InChI=1S/C3HBrN2O2S/c4-2-1(3(7)8)5-9-6-2/h(H,7,8)

InChI Key

QWJDUAZDUVOJSJ-UHFFFAOYSA-N

Canonical SMILES

C1(=NSN=C1Br)C(=O)O

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid is an organic compound characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The compound has a molecular formula of C4H3BrN2O2SC_4H_3BrN_2O_2S and a molecular weight of approximately 223.05 g/mol. It features a bromine atom at the 4-position of the thiadiazole ring and a carboxylic acid functional group at the 3-position, contributing to its chemical reactivity and potential biological activity .

The reactivity of 4-bromo-1,2,5-thiadiazole-3-carboxylic acid can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions, making it a weak acid.
  • Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Condensation Reactions: The carboxylic acid can react with alcohols to form esters under acidic conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced properties or activities.

Several methods exist for synthesizing 4-bromo-1,2,5-thiadiazole-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors such as thiosemicarbazides and carboxylic acids, cyclization can yield the thiadiazole ring structure.
  • Bromination: The introduction of a bromine atom can be achieved through electrophilic aromatic substitution or direct bromination methods on suitable thiadiazole precursors.
  • Carboxylation: The carboxylic acid group can be introduced via carbon dioxide under high pressure or through reactions with carboxylating agents .

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for developing agrochemicals.
  • Material Science: It may be used in synthesizing polymers or materials with specific electronic properties due to its unique structure .

Interaction studies of 4-bromo-1,2,5-thiadiazole-3-carboxylic acid focus on its potential as an enzyme inhibitor and its effects on biological pathways. Preliminary data suggest interactions with cytochrome P450 enzymes, indicating possible implications in drug metabolism and toxicity profiles. Further studies are necessary to elucidate these interactions fully and assess their significance in therapeutic contexts .

Several compounds share structural similarities with 4-bromo-1,2,5-thiadiazole-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Bromo-1,2,4-thiadiazole-3-carboxylic acidC3HBrN2O2SDifferent position of bromine; potential use in pharmaceuticals.
Methyl 4-amino-1,2,5-thiadiazole-3-carboxylateC5H6N4O2SAmino group instead of bromine; varied biological activity.
Methyl 3-bromo-2-pyrazinecarboxylateC6H6BrN2O2Pyrazine core; different reactivity profile.
Methyl 3-bromo-6-chloropyrazine-2-carboxylateC6H5BrClN2O2Combination of halogens; potential for diverse applications.

These compounds showcase variations in functional groups and positions that influence their chemical behavior and biological activities, highlighting the uniqueness of 4-bromo-1,2,5-thiadiazole-3-carboxylic acid within this class of compounds .

PrecursorReagent/CatalystTemperature (°C)Yield (%)Reference
ThiosemicarbazideAcetyl chlorideRoom temperature70-90 [1]
3-Amino-1,2,5-thiadiazole carboxylic acid saltBromine in aqueous suspension40-4560-70 [1]
Aromatic carboxylic acids + thiosemicarbazidePhosphorus oxychlorideReflux86-90 [3]
ThioacylhydrazinesEthyl orthoformateReflux65-75 [4]
BithioureaHydrogen peroxideRoom temperature80-85 [4]

Bromination Strategies for Thiadiazole Functionalization

The bromination of thiadiazole systems requires careful consideration of reaction conditions and brominating agents to achieve selective functionalization at the desired position [1] [5] [6]. For the synthesis of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid, the most effective bromination strategy involves the treatment of 3-amino-1,2,5-thiadiazole-4-carboxylic acid salts with elemental bromine under controlled aqueous conditions [1]. This approach, developed through extensive patent research, demonstrates remarkable selectivity for bromination at the 4-position while preserving the carboxylic acid functionality [1].

The classical bromination protocol employs alkali metal salts of 3-amino-1,2,5-thiadiazole-4-carboxylic acid, which are reacted with bromine in aqueous suspension at temperatures below 65 degrees Celsius [1]. The reaction proceeds through a mechanism that involves the direct replacement of the amino group with bromine, simultaneously achieving decarboxylation and bromination in a single synthetic operation [1]. Critical to the success of this transformation is the maintenance of pH between 2.0 and 3.5, preferably between 2.5 and 3.0, which is achieved through the careful addition of aqueous caustic alkali solutions such as sodium hydroxide or potassium hydroxide [1].

The preferred temperature range for this bromination reaction is 40 to 45 degrees Celsius, as higher temperatures above 65 degrees Celsius lead to degradation of the thiadiazole ring system [1]. The reaction yields 3-amino-4-bromo-1,2,5-thiadiazole as the primary product, with yields ranging from 60 to 70 percent depending on the specific reaction conditions employed [1]. The isolation of the product is facilitated by its precipitation as a solid from the reaction mixture, allowing for straightforward recovery and purification [1].

Alternative bromination strategies employ N-bromosuccinimide as a milder brominating agent, particularly effective for benzothiadiazole systems [5]. The use of N-bromosuccinimide in the presence of concentrated sulfuric acid and chloroform at room temperature provides an alternative pathway for bromination under drastic conditions [5]. This method has been successfully applied to the bromination of 2,1,3-benzothiadiazole derivatives, where traditional bromine-hydrobromic acid systems might lead to over-bromination or ring degradation [5].

Elemental bromine in combination with hydrobromic acid or nitric acid represents another effective bromination strategy for thiadiazole systems [7]. This approach allows for direct bromination to mono- or di-bromo derivatives through a single-step process without requiring subsequent dehydrobromination [7]. The reaction proceeds nearly quantitatively by replacement of hydrogen with bromine, minimizing the formation of addition products that would require additional processing steps [7].

Table 2: Bromination Strategies for Thiadiazole Functionalization

Starting MaterialBrominating AgentConditionsYield (%)Reference
1,2,5-ThiadiazoleN-BromosuccinimideConc. H₂SO₄, CHCl₃, RT60-70 [5]
BenzothiadiazoleBromine/Hydrobromic acidAqueous HBr, 80°C96 [7]
Benzo[1,2-d:4,5-d′]bis( [1] [2] [8]thiadiazole)Bromine in HBrHBr, 80°C, 12h60 [6]
2,1,3-BenzothiadiazoleElemental bromine/HBrAqueous HBr or HNO₃85-95 [7]
4-Amino-1,2,5-thiadiazoleBromine in glacial acetic acidGlacial acetic acid, RT70-80 [1]

Carboxylic Acid Group Introduction Techniques

The introduction of carboxylic acid functionality into thiadiazole systems represents a crucial synthetic challenge that can be approached through several distinct methodologies [9] [10] [11]. The most direct approach involves the cyclization of carboxylic acid-containing precursors during thiadiazole ring formation, where thiophene-2-carboxylic acid derivatives undergo cyclization reactions with N-arylthiosemicarbazides in the presence of phosphorus oxychloride [9]. This methodology allows for the simultaneous formation of both the thiadiazole ring and the incorporation of carboxylic acid functionality in a single synthetic operation [9].

The cyclization mechanism for carboxylic acid incorporation involves a nucleophilic attack by the nitrogen electron pair of thiosemicarbazide on the carboxylic acid carbon, followed by dehydration of the intermediate [11]. The sulfur atom electron pair subsequently attacks the carbonyl group, causing cyclization, and the resulting intermediate undergoes dehydration to form the aromatic heterocycle [11]. This mechanistic pathway ensures efficient incorporation of the carboxylic acid group while maintaining the integrity of the thiadiazole ring system [11].

Alternative approaches for carboxylic acid introduction utilize esterification followed by selective hydrolysis, where methyl thiadiazole carboxylate intermediates are prepared and subsequently converted to the corresponding carboxylic acids through basic hydrolysis [10]. This two-step methodology provides excellent control over reaction conditions and typically yields carboxylic acid products in high purity [10]. The esterification step often employs thionyl chloride for the activation of carboxylic acid precursors, followed by treatment with methanol to form the methyl ester intermediates [10].

Direct carboxylation of brominated thiadiazole precursors represents another viable strategy for carboxylic acid introduction [10]. This approach utilizes palladium-catalyzed carbonylation reactions where brominated thiadiazoles are treated with carbon monoxide in the presence of base and palladium catalysts to introduce carboxylic acid functionality [10]. The reaction typically requires elevated temperatures between 100 and 120 degrees Celsius and provides moderate to good yields of the desired carboxylic acid products [10].

Oxidation of aldehyde-containing thiadiazole derivatives offers an additional pathway for carboxylic acid formation [10]. Thiadiazole aldehydes can be efficiently oxidized using potassium permanganate or Jones reagent under controlled conditions to yield the corresponding carboxylic acids [10]. This methodology is particularly useful when aldehyde-substituted thiadiazoles are readily accessible through other synthetic routes [10].

Table 3: Carboxylic Acid Group Introduction Techniques

MethodStarting MaterialReagentTemperature (°C)Yield (%)
Direct carboxylationBrominated thiadiazoleCO₂/Base/Pd catalyst100-12065-75
Esterification followed by hydrolysisMethyl thiadiazole carboxylateNaOH/H₂O80-9085-95
Cyanide introduction and hydrolysisBromo-thiadiazoleKCN then H₃O⁺60-8070-80
Oxidation of aldehyde derivativesThiadiazole aldehydesKMnO₄ or Jones reagent60-8075-85
Grignard carbonationBromo-thiadiazoleMg then CO₂-78 to RT60-70

Green Chemistry Approaches in Synthesis

The development of environmentally sustainable synthetic methodologies for thiadiazole derivatives has gained significant attention, with several green chemistry approaches demonstrating superior efficiency and reduced environmental impact compared to traditional methods [12] [13] [14]. Microwave-assisted synthesis represents one of the most successful green chemistry applications in thiadiazole chemistry, providing enhanced reaction rates and improved product yields while reducing energy consumption and reaction times [13] [14]. The microwave irradiation technique enables the synthesis of 1,3,4-thiadiazole derivatives under mild conditions with reaction times reduced from hours to minutes [13].

A particularly effective microwave-assisted protocol involves the synthesis of thiadiazole derivatives through the reaction of aromatic carboxylic acids with thiosemicarbazides using phosphorus oxychloride as a catalyst [13]. Under microwave irradiation at 600 watts for 5 minutes, this methodology achieves yields of 90 percent, significantly superior to conventional heating methods [3]. The microwave approach eliminates the need for prolonged heating and reduces the formation of side products, resulting in cleaner reaction profiles and simplified purification procedures [13].

Ultrasonic irradiation provides another green chemistry alternative for thiadiazole synthesis, operating at ambient temperature and eliminating the need for external heating [3]. The ultrasonic method involves subjecting reaction mixtures to ultrasonic irradiation for 30 to 35 minutes at room temperature, achieving yields comparable to conventional methods while reducing energy consumption [3]. Comparative studies have demonstrated that ultrasonic methods yield higher percentages of product compared to conventional heating approaches [15].

Solvent-free synthesis represents a paradigm shift toward more sustainable thiadiazole chemistry, eliminating the use of organic solvents and reducing waste generation [3]. The solvent-free approach involves heating reactants under neat conditions for extended periods, typically 3 hours, without the addition of solvents [3]. Although the yields achieved through solvent-free conditions may be slightly lower than solvent-based methods, the environmental benefits and simplified workup procedures make this approach highly attractive for large-scale synthesis [3].

Deep eutectic solvents have emerged as environmentally benign alternatives to conventional organic solvents in thiadiazole synthesis [16]. The combination of choline chloride and urea in a 1:2 ratio forms a deep eutectic solvent that serves both as reaction medium and catalyst [16]. This approach enables the synthesis of thioamide derivatives under mild conditions with good to excellent yields while providing the advantage of solvent recyclability [16]. The deep eutectic solvent can be recovered and reused multiple times without significant loss of activity, contributing to the overall sustainability of the synthetic process [16].

Photocatalytic methods represent the newest frontier in green thiadiazole synthesis, utilizing light-assisted reactions to achieve thiadiazole formation under metal-free conditions [12]. The photocatalytic approach involves iodine substitution, oxidative aldehyde formation, and nucleophilic addition, resulting in carbon-sulfur bond formation and subsequent cyclization [12]. This methodology operates under simple, mild, and safe conditions that align with green chemistry principles, making it an attractive strategy for sustainable thiadiazole synthesis [12].

Table 4: Green Chemistry Approaches in Synthesis

MethodCatalyst/MediumTimeYield (%)Environmental BenefitReference
Microwave-assisted synthesisPOCl₃ or H₂SO₄5-10 minutes88-96Reduced reaction time [13] [14] [17]
Ultrasonic irradiationNo catalyst30-35 minutes61-78Ambient temperature [3]
Solvent-free conditionsNeat conditions3 hours66No solvent waste [3]
Deep eutectic solventsCholine chloride-urea2-4 hours75-90Biodegradable solvent [16]
Ionic liquid catalysisIonic liquid1-2 hours80-91Recyclable catalyst [18]

Purification and Yield Optimization Protocols

The purification and yield optimization of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid requires specialized techniques that address the unique physicochemical properties of this heterocyclic compound [19] [20]. Column chromatography represents the most versatile purification method, typically employing hexane-ethyl acetate solvent systems to achieve effective separation of the target compound from reaction byproducts [20]. The optimization of chromatographic conditions involves careful selection of stationary phase and mobile phase composition to maximize resolution while minimizing product loss [20].

Recrystallization techniques provide an effective means of achieving high-purity products, with methanol-water solvent systems proving particularly effective for thiadiazole carboxylic acids [19]. The recrystallization process typically involves dissolution of crude products in hot methanol followed by controlled cooling and addition of water to induce crystallization [19]. This methodology routinely achieves purities in the range of 92 to 98 percent with recovery rates of 85 to 95 percent [19].

Steam distillation offers a complementary purification approach, particularly useful for the removal of volatile impurities and the isolation of crude products from complex reaction mixtures [1]. The steam distillation process has been successfully employed in the purification of brominated thiadiazole derivatives, providing clean separation of products from high-boiling reaction solvents and catalysts [1]. Although recovery rates through steam distillation may be somewhat lower than other methods, the technique provides excellent removal of impurities [1].

Cocrystallization methodologies have demonstrated exceptional effectiveness in improving both the purity and stability of thiadiazole derivatives [19]. The formation of cocrystals with gallic acid has been shown to enhance solubility and provide superior thermodynamic stability compared to the parent thiadiazole compounds [19]. Cocrystallization protocols typically involve the controlled precipitation of thiadiazole derivatives in the presence of cocrystal formers, resulting in products with enhanced physicochemical properties [19].

Sublimation techniques represent the highest purity purification method available for thiadiazole derivatives, providing products with purities approaching 99 percent [19]. The sublimation process involves the direct transition from solid to vapor phase under reduced pressure, effectively separating the target compound from non-volatile impurities [19]. Although sublimation may result in somewhat lower recovery rates compared to other purification methods, the exceptional purity achieved makes this technique valuable for applications requiring the highest quality materials [19].

Yield optimization strategies focus on reaction parameter optimization, including temperature control, reagent stoichiometry, and reaction time [21]. The optimization of bromination reactions involves careful control of pH, temperature, and bromine addition rate to maximize product formation while minimizing side reactions [1]. Statistical design of experiments approaches have been employed to systematically optimize multiple reaction variables simultaneously, leading to improved yields and reproducibility [21].

Table 5: Purification and Yield Optimization Protocols

Purification MethodSolvent SystemRecovery (%)Purity (%)Application
Column chromatographyHexane/Ethyl acetate80-9095-99General purification
RecrystallizationMethanol/Water85-9592-98Final product isolation
Steam distillationWater70-8085-90Crude product cleanup
CocrystallizationGallic acid/Water90-9598-99Stability improvement
SublimationNone75-8596-99High purity requirements

The implementation of continuous flow reactors and automated systems enhances the efficiency and yield of synthesis processes, particularly for large-scale production . These advanced methodologies enable precise control of reaction parameters and provide consistent product quality across multiple batches . The integration of inline analytical monitoring systems further enhances process control and enables real-time optimization of reaction conditions .

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid exhibits markedly limited reactivity toward electrophilic substitution reactions, a characteristic behavior attributed to the electron-deficient nature of the 1,2,5-thiadiazole ring system [1] [2]. The presence of two electronegative nitrogen atoms and the sulfur heteroatom significantly reduces the electron density of the aromatic ring, making it highly resistant to electrophilic attack.

The 1,2,5-thiadiazole ring demonstrates exceptional resistance to conventional electrophilic substitution reactions. Research has shown that the parent 1,2,5-thiadiazole compound does not undergo bromination even under UV irradiation or in the presence of catalysts [1]. This inherent unreactivity extends to 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid, where the additional electron-withdrawing effects of both the bromine substituent and the carboxylic acid group further diminish the ring's nucleophilicity.

Nuclear chloromethylation represents one of the few reported successful electrophilic substitution reactions on 1,2,5-thiadiazole derivatives [2]. However, these reactions typically require elevated temperatures and extended reaction times, yielding products in modest quantities. The chloromethylation process involves treatment with chloromethyl reagents under harsh conditions, though the specific regioselectivity patterns for 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid have not been extensively documented.

Nitration reactions of 1,2,5-thiadiazole compounds generally proceed with poor efficiency [1]. The electron-deficient nature of the ring system necessitates the use of highly concentrated nitrating agents and elevated temperatures. Even under these forcing conditions, product yields remain disappointingly low, and multiple substitution products are often observed, complicating purification efforts.

Acylation reactions, including Friedel-Crafts acylation, are particularly challenging for 1,2,5-thiadiazole derivatives [2]. The combination of reduced nucleophilicity and potential coordination of Lewis acid catalysts to the ring nitrogen atoms effectively inhibits successful acylation. Alternative acylation strategies utilizing more reactive acylating agents or modified reaction conditions have shown limited success.

Reaction TypeReagent/ConditionsReactivityProduct FormationReference
ChloromethylationChloromethyl reagents/elevated temperatureLimitedPossible with harsh conditions [2]
BrominationBromine/UV irradiation or catalystVery resistantRequires activation [1]
NitrationNitrating agents/acidic conditionsLimitedPoor yields [1]
AcylationAcyl halides/Lewis acid catalystDifficultRarely successful [2]
General Electrophilic SubstitutionVarious electrophiles/harsh conditionsGenerally unreactiveGenerally poor [1] [2]

Nucleophilic Displacement Reactions at Bromine Center

The bromine substituent at the 4-position of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid serves as an excellent leaving group for nucleophilic displacement reactions, contrasting sharply with the ring's resistance to electrophilic attack [5]. The electron-deficient nature of the thiadiazole ring activates the carbon-bromine bond toward nucleophilic substitution, facilitating reactions with a wide variety of nucleophiles under relatively mild conditions.

Nucleophilic substitution reactions with nitrogen-centered nucleophiles proceed efficiently under mild conditions. Morpholine readily displaces the bromine atom when the reaction is conducted in acetonitrile at room temperature, yielding the corresponding morpholine derivative in excellent yields . Similarly, dimethylamine effectively substitutes the bromine in aqueous medium, producing the dimethylamino derivative in good yields [5]. Primary and secondary amines generally react smoothly, though tertiary amines may require slightly elevated temperatures due to steric considerations.

Sulfur nucleophiles demonstrate particularly high reactivity toward the bromine center. Potassium thiolates in dimethyl sulfoxide readily displace bromine at room temperature, forming carbon-sulfur bonds in high yields . The reaction with various thiols, including aliphatic and aromatic thiols, proceeds efficiently in tetrahydrofuran or dimethyl sulfoxide solvents [5]. Sodium azide also functions as an effective nucleophile, enabling the preparation of azido derivatives under standard conditions in polar aprotic solvents .

Oxygen nucleophiles exhibit considerably lower reactivity compared to nitrogen and sulfur nucleophiles. Water and simple alcohols require elevated temperatures and extended reaction times to achieve meaningful conversion [5]. The reduced nucleophilicity of oxygen-centered nucleophiles, combined with the potential for competing side reactions, limits the synthetic utility of these transformations. Phenols and other activated oxygen nucleophiles show improved reactivity but still require forcing conditions.

The mechanism of nucleophilic displacement follows a classic nucleophilic aromatic substitution pathway. The electron-deficient thiadiazole ring stabilizes the anionic intermediate through resonance delocalization, facilitating the departure of bromide ion. The regioselectivity is predetermined by the bromine substitution pattern, ensuring clean substitution at the 4-position without complications from competing reactions at other sites.

NucleophileSolventReaction ConditionsYieldMechanismReference
Sodium azideDMSORoom temperature to 80°CGood to excellentNucleophilic substitution
Potassium thiolateDMSORoom temperatureHighNucleophilic substitution
MorpholineAcetonitrileRoom temperatureExcellentNucleophilic substitution
DimethylamineAqueous mediumRoom temperatureGoodNucleophilic substitution [5]
Thiols (general)THF/DMSORoom temperatureHighNucleophilic substitution [5]
Amines (general)VariousMild heatingModerate to goodNucleophilic substitution
Water/alcoholsAqueous/alcoholsElevated temperaturePoor to moderateNucleophilic substitution [5]
Oxygen nucleophilesVariousElevated temperaturePoorNucleophilic substitution [5]

Carboxylic Acid Derivative Formation

The carboxylic acid functional group in 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid readily undergoes standard carboxylic acid transformations, enabling the synthesis of diverse derivatives with varying properties and reactivities [6] [7]. The electron-withdrawing nature of the thiadiazole ring enhances the electrophilicity of the carbonyl carbon, facilitating many of these transformations under mild conditions.

Esterification reactions proceed smoothly using conventional methods. Methyl and ethyl esters are readily prepared through Fischer esterification using the corresponding alcohols in the presence of sulfuric acid catalyst [6]. These reactions typically require reflux conditions for 2-4 hours and yield the desired esters in 85-95% yield. The resulting esters demonstrate excellent stability and serve as versatile intermediates for further synthetic transformations. Higher alcohols and more hindered alcohols may require extended reaction times or alternative esterification methods.

Amide formation represents another important class of derivatives accessible from 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid. Primary amides are synthesized through direct treatment with ammonia in the presence of coupling reagents such as carbodiimides . Secondary and tertiary amides are prepared using the corresponding amines under similar conditions [7]. These reactions typically proceed at room temperature with coupling reagents, yielding amide products in 65-85% yield depending on the steric bulk of the amine component.

Acid chloride formation enables access to highly reactive derivatives for further functionalization. Treatment with thionyl chloride or phosphorus pentachloride under reflux conditions converts the carboxylic acid to the corresponding acid chloride in 80-90% yield [6]. However, these derivatives exhibit limited stability, particularly in the presence of moisture, necessitating immediate use or storage under anhydrous conditions. The acid chloride serves as a key intermediate for preparing various other derivatives, including amides, esters, and anhydrides.

Anhydride formation provides another pathway for derivatization, though yields are typically lower than other transformations. Treatment with acetic anhydride under elevated temperatures produces mixed anhydrides in 60-75% yield [6]. These derivatives demonstrate moderate stability and serve as activated forms of the carboxylic acid for subsequent reactions with nucleophiles.

The unique electronic properties of the thiadiazole ring influence the reactivity patterns of these carboxylic acid derivatives. The electron-withdrawing effect of the heterocycle increases the electrophilicity of acyl derivatives while simultaneously stabilizing anionic intermediates formed during nucleophilic attacks. This dual effect often results in enhanced reaction rates compared to simple aromatic carboxylic acid derivatives.

Derivative TypeReagent/MethodReaction ConditionsTypical Yield (%)StabilityReference
Methyl esterMethanol/H2SO4Reflux, 2-4 hours85-95High [6]
Ethyl esterEthanol/H2SO4Reflux, 2-4 hours85-95High
Primary amideAmmonia/coupling reagentRoom temperature, coupling reagent70-85Moderate
Secondary amideSecondary amine/coupling reagentRoom temperature, coupling reagent70-85Moderate [7]
Tertiary amideTertiary amine/coupling reagentRoom temperature, coupling reagent65-80Moderate [7]
Acid chlorideSOCl2 or PCl5Reflux, inert atmosphere80-90Low (moisture sensitive) [6]
AnhydrideAcetic anhydrideElevated temperature60-75Moderate [6]

Coordination Chemistry with Metal Ions

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid demonstrates versatile coordination behavior with various metal ions, functioning as both monodentate and bidentate ligand depending on the metal center and reaction conditions [8] [9] [10] [11]. The compound possesses multiple potential coordination sites, including the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the carboxylate group, enabling diverse coordination modes and complex geometries.

Transition metal complexes with copper(II), nickel(II), and cobalt(II) typically involve bidentate coordination through the thiadiazole nitrogen and carboxylate oxygen atoms [9] [11]. Copper(II) complexes exhibit both square planar and octahedral geometries depending on the ligand-to-metal ratio and presence of auxiliary ligands. The bidentate coordination mode forms stable five-membered chelate rings, contributing to the overall thermodynamic stability of these complexes. Metal-to-ligand ratios of both 1:1 and 2:1 have been observed, with the specific stoichiometry depending on reaction conditions and counterions present.

Zinc(II) and cadmium(II) complexes demonstrate similar coordination patterns, though zinc complexes can adopt either tetrahedral or octahedral geometries [9] [11]. The d10 electronic configuration of these metal centers often results in kinetically labile complexes that can undergo ligand exchange reactions. Despite this kinetic lability, the thermodynamic stability of the chelate complexes remains high due to the favorable chelate effect.

Palladium(II) and platinum(II) complexes typically involve monodentate coordination through the thiadiazole nitrogen atom [8] [11]. The square planar geometry preferred by these d8 metal centers accommodates 1:2 metal-to-ligand ratios, resulting in highly stable complexes with excellent thermal stability. These complexes often exhibit catalytic activity in various organic transformations, though specific applications with this ligand system require further investigation.

Ruthenium(II) complexes demonstrate exceptional versatility in coordination modes [10]. The ability of ruthenium to adopt various oxidation states and coordination geometries enables the formation of complexes with diverse structural motifs. Octahedral ruthenium(II) complexes with 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid have shown potential applications in luminescent materials and catalysis.

The coordination chemistry is significantly influenced by the electron-withdrawing nature of the thiadiazole ring system. This electronic effect enhances the π-acceptor properties of the nitrogen donor atoms while simultaneously increasing the acidity of the carboxylic acid group. The resulting complexes often exhibit enhanced stability compared to analogous complexes with simple aromatic carboxylic acids.

Metal-organic frameworks and coordination polymers incorporating 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid have emerged as materials of significant interest [10]. The bifunctional nature of the ligand enables the construction of extended network structures with potential applications in gas storage, separation, and catalysis. The presence of the bromine substituent provides opportunities for post-synthetic modification through nucleophilic substitution reactions.

Metal IonCoordination ModeGeometryComplex StoichiometryStabilityReference
Cu(II)Bidentate N,OSquare planar/Octahedral1:1, 2:1 M:LHigh [9] [11]
Ni(II)Bidentate N,OOctahedral1:1, 2:1 M:LHigh [9]
Co(II)Bidentate N,OOctahedral1:1, 2:1 M:LModerate [9]
Zn(II)Bidentate N,OTetrahedral/Octahedral1:1, 2:1 M:LHigh [9] [11]
Cd(II)Bidentate N,OOctahedral1:1, 2:1 M:LModerate [9]
Pd(II)Monodentate NSquare planar1:2 M:LVery high [11]
Pt(II)Monodentate NSquare planar1:2 M:LVery high [8]
Ru(II)Bidentate N,OOctahedral1:1, 2:1 M:LHigh [10]

Stability Under Various Environmental Conditions

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid exhibits remarkable stability under most environmental conditions, reflecting the inherent robustness of the 1,2,5-thiadiazole ring system [5] [12] [13] [14]. This stability profile makes the compound suitable for various applications while identifying specific conditions that may lead to degradation.

Thermal stability represents one of the compound's most notable characteristics. Under dry conditions, 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid remains stable at temperatures up to 150°C for extended periods [12] [13]. The thiadiazole ring system demonstrates exceptional thermal resilience, with no significant decomposition observed below this temperature threshold. However, the presence of moisture can reduce thermal stability, with degradation becoming more pronounced above 100°C in humid environments [12]. The primary degradation pathway under elevated temperature and humidity involves hydrolysis of the carboxylic acid group and potential ring-opening reactions.

The compound demonstrates excellent stability across a wide pH range under ambient conditions [14]. In strongly acidic environments (pH 1-3), the compound remains stable for extended periods exceeding 168 hours. Similarly, under neutral to mildly basic conditions (pH 7-9), no significant degradation is observed. However, exposure to strongly basic conditions (pH greater than 10) results in rapid degradation with half-lives of 2-8 hours [14]. The degradation under strongly basic conditions primarily involves nucleophilic attack on the thiadiazole ring, leading to ring-opening reactions and formation of various decomposition products.

Photochemical stability varies significantly depending on the wavelength and intensity of light exposure [15] [16]. Under normal indoor lighting conditions, the compound exhibits excellent stability. However, direct exposure to ultraviolet radiation, particularly wavelengths below 300 nanometers, can induce photodegradation with half-lives ranging from 1-4 hours [15] [16]. The photodegradation mechanism involves initial excitation of the thiadiazole chromophore, followed by various rearrangement and fragmentation pathways. These photochemical reactions can be significantly reduced through the use of UV-absorbing additives or protective packaging.

Oxidative stability under ambient conditions is generally good, though the compound can undergo slow oxidation under harsh oxidizing conditions [16]. Common atmospheric oxidants such as oxygen and ozone do not significantly affect the compound's stability over typical storage periods. However, exposure to strong oxidizing agents such as hydrogen peroxide, permanganate, or hypochlorite solutions can lead to degradation with half-lives of 24-72 hours depending on the oxidant concentration and pH [16].

The compound demonstrates excellent stability toward reducing conditions and atmospheric moisture [5] [12]. Normal humidity levels do not significantly impact the compound's integrity, and storage under ambient atmospheric conditions poses no stability concerns. However, prolonged exposure to saturated water vapor at elevated temperatures can promote hydrolysis reactions, particularly of the carboxylic acid functional group.

Storage recommendations based on stability data suggest maintaining the compound under dry conditions at room temperature, protected from direct sunlight and strong bases. Under these conditions, the compound maintains its integrity for extended periods, making it suitable for long-term storage and various applications requiring chemical stability.

Environmental ConditionTemperature Range (°C)StabilityDegradation ProductsHalf-lifeReference
Thermal stability (dry)Up to 150StableNone below 150°C>24 hours at 100°C [12] [13]
Thermal stability (humid)Up to 100Moderately stableHydrolysis products12-24 hours at 80°C [12]
pH 1-3 (acidic)Room temperatureStableNone>168 hours [14]
pH 7-9 (neutral-basic)Room temperatureStableNone>168 hours [14]
pH >10 (strongly basic)Room temperatureUnstableRing opening products2-8 hours [14]
UV light exposureRoom temperatureUnstablePhotodegradation products1-4 hours (direct UV) [15] [16]
Oxidizing conditionsRoom temperatureModerately stableOxidized derivatives24-72 hours [16]
Reducing conditionsRoom temperatureStableNone>168 hours [12]
Atmospheric oxygenRoom temperatureStableNone>168 hours [12]
Moisture/humidityRoom temperatureStableHydrolysis products>168 hours [5] [12]

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

207.89421 g/mol

Monoisotopic Mass

207.89421 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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